molecular formula C8H6ClIN2O B3219061 6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-97-6

6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219061
CAS No.: 1190314-97-6
M. Wt: 308.5 g/mol
InChI Key: WMMGVRURFFBGKX-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chlorine (C6), iodine (C3), and methoxy (C4) groups. This scaffold is structurally related to bioactive thieno[2,3-b]pyridines but replaces the sulfur atom in the fused thiophene ring with nitrogen, forming a pyrrole ring. The compound’s halogen and methoxy substituents confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves halogenation and methoxylation strategies, as seen in analogous pyrrolo[2,3-b]pyridine derivatives .

Properties

IUPAC Name

6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2O/c1-13-5-2-6(9)12-8-7(5)4(10)3-11-8/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMGVRURFFBGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C(=CN2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its synthesis, biological activity, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC8H6ClIN2O
Molecular Weight308.504 g/mol
Density2.0 ± 0.1 g/cm³
Boiling Point383.1 ± 37.0 °C
Flash Point185.5 ± 26.5 °C
LogP3.95

Synthesis

The synthesis of 6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine involves multi-step reactions typically starting from pyrrole derivatives and utilizing halogenation and methoxylation techniques to introduce the respective substituents at the desired positions on the pyrrolo ring structure .

Kinase Inhibition

Anti-inflammatory and Antioxidant Properties

Cytotoxicity Studies

The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-b]pyridine have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Activity

In another investigation focusing on neuroinflammation, this compound was tested in BV2 microglial cells subjected to LPS stimulation. Results indicated that treatment with 6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and enhanced cellular antioxidant capacity, thereby providing insights into its mechanism as a neuroprotective agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine and chlorine substituents on the pyrrolopyridine core enable site-selective cross-coupling and substitution reactions.

Reaction Type Reagents/Conditions Outcome Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, aryl/heteroaryl boronic acidsSubstitution of iodine at position 3 with aryl/heteroaryl groups
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, secondary aminesReplacement of chlorine at position 6 with amine functionalities
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, arylacetylenesAlkynylation at position 3 via iodine substitution

Key Findings

  • Chemoselectivity in Suzuki couplings is achievable due to the higher reactivity of iodine compared to chlorine .

  • Chlorine at position 6 can be displaced via SNAr reactions under basic conditions (e.g., K₂CO₃/EtOH) .

Functionalization via Methoxy Group Modifications

The methoxy group at position 4 can undergo demethylation or act as a directing group for electrophilic substitution.

Reaction Type Reagents/Conditions Outcome Source
DemethylationBBr₃ (1M in DCM), 0°C → RTConversion of methoxy to hydroxyl group
NitrationHNO₃/H₂SO₄, 0°CIntroduction of nitro group at position 5 or 7
HalogenationNIS (N-iodosuccinimide) or NBSAdditional halogenation at activated positions (e.g., position 5)

Key Findings

  • Demethylation with BBr₃ proceeds quantitatively but requires rigorous anhydrous conditions .

  • Nitration and halogenation are regioselective, favoring positions activated by electron-donating groups .

Ring Functionalization and Cyclization

The fused pyrrole-pyridine system participates in cycloadditions and annulations.

Reaction Type Reagents/Conditions Outcome Source
CyclocondensationHydrazine hydrate, EtOH, refluxFormation of pyrazolo[3,4-b]pyridine derivatives
Heck CouplingPd(OAc)₂, PPh₃, acrylatesAlkene insertion at position 3
Knorr-type CyclizationEthyl acetoacetate, H₂SO₄Generation of fused tricyclic systems

Key Findings

  • Cyclocondensation with hydrazine yields pyrazole-fused analogs with retained bioactivity .

  • Heck reactions require protection of the pyrrole nitrogen to avoid side reactions .

Protection/Deprotection Strategies

Protection of the pyrrole nitrogen is often necessary to direct reactivity.

Protecting Group Reagents/Conditions Outcome Source
Tosyl (Ts) ProtectionTosyl chloride, NaH, THFN1-protection for selective C3/C6 functionalization
SEM ProtectionSEM-Cl, DIPEA, DCMAlkoxy protection for acid-sensitive intermediates
DeprotectionTBAF (tetrabutylammonium fluoride), THFClean removal of SEM groups

Key Findings

  • Tosyl protection enhances stability during Pd-mediated cross-couplings .

  • SEM groups prevent undesired coordination with metal catalysts .

Biological Activity and SAR Insights

Derivatives of 6-chloro-3-iodo-4-methoxy-pyrrolo[2,3-b]pyridine show promise as kinase inhibitors.

Modification Biological Target IC₅₀/EC₅₀ Source
3-Aryl substitutionFGFR1-3 kinases7–25 nM (FGFR1-3)
6-Amino substitutionHNE (Human Neutrophil Elastase)15–51 nM
4-Hydroxy analogsSGK-1 kinaseSub-100 nM

Key Findings

  • Aryl groups at position 3 enhance FGFR inhibition potency .

  • Bulky substituents at position 5 improve HNE inhibitory activity by occupying hydrophobic pockets .

Limitations and Research Gaps

  • Direct Data Scarcity : Most studies focus on analogs (e.g., 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine or 3-iodo-6-methoxy derivatives).

  • Solvent Sensitivity : Methoxy group stability under strongly acidic/basic conditions requires further optimization .

  • Regioselectivity : Competing reactivity at C3 vs. C6 remains a synthetic challenge .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Heterocycle Variations
  • Thieno[2,3-b]pyridines: These compounds feature a sulfur atom in the fused thiophene ring (e.g., (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide ). The sulfur atom increases lipophilicity and may enhance interactions with hydrophobic enzyme pockets. However, thieno[2,3-b]pyridines often suffer from poor aqueous solubility, necessitating formulation aids like cyclodextrins .
  • Pyrrolo[2,3-b]pyridines: Replacing sulfur with nitrogen (as in the title compound) reduces lipophilicity and improves solubility, particularly when polar groups like methoxy are present.
Substituent Effects
  • Halogen Substituents :

    • Iodo vs. Chloro/Bromo : The 3-iodo group in the title compound offers synthetic versatility (e.g., facilitating cross-coupling reactions via iodine’s role as a leaving group) compared to chloro or bromo analogs like 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine . Iodine’s larger atomic radius may also enable halogen bonding, a feature absent in smaller halogens .
    • Positional Effects : The 6-chloro substituent is common in pyrrolo[2,3-b]pyridines (e.g., 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine ). Chlorine at C6 enhances electrophilic substitution reactivity, while its electron-withdrawing nature stabilizes the aromatic system .
  • Methoxy Group: The 4-methoxy substituent introduces polarity, improving solubility compared to non-polar analogs like 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine . Methoxy’s electron-donating nature may also modulate the compound’s electronic profile, influencing binding to adenosine receptors or kinases .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • Thieno[2,3-b]pyridines often require solubilizing agents (e.g., HP-β-cyclodextrin) for in vivo studies due to poor aqueous solubility . In contrast, pyrrolo[2,3-b]pyridines with methoxy groups (e.g., the title compound) exhibit improved solubility, reducing reliance on formulation aids.

Q & A

Q. How can regioselective functionalization be achieved at the 2-position of the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer : Employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at −78°C in THF. Quench with electrophiles (e.g., DMF for formylation or I₂ for iodination). Monitor regioselectivity via NOESY NMR to confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

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